1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl-

Catalog No.
S13007816
CAS No.
820242-67-9
M.F
C20H16N4O
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-...

CAS Number

820242-67-9

Product Name

1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl-

IUPAC Name

2-(4-aminophenyl)-N-phenyl-3H-benzimidazole-5-carboxamide

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H16N4O/c21-15-9-6-13(7-10-15)19-23-17-11-8-14(12-18(17)24-19)20(25)22-16-4-2-1-3-5-16/h1-12H,21H2,(H,22,25)(H,23,24)

InChI Key

SONXKFNCTAJHLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)N

1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- is a complex organic compound that belongs to the benzimidazole family, characterized by a fused ring structure containing nitrogen atoms. This compound features a benzimidazole core with a carboxamide group and an amine-substituted phenyl group, which contributes to its biological activity and potential pharmaceutical applications. The molecular formula is C20H16N4OC_{20}H_{16}N_{4}O, with a molecular weight of approximately 328.367 g/mol .

The chemical reactivity of 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- is largely influenced by its functional groups. Key reactions include:

  • Condensation Reactions: The compound can undergo condensation with various aldehydes or ketones, leading to the formation of new derivatives.
  • Reduction Reactions: Nitro groups in related compounds can be reduced to amines, enhancing biological activity.
  • Acylation: The amine groups can react with acyl chlorides to form amides, which may alter solubility and reactivity.

These reactions are critical for synthesizing derivatives that may exhibit improved pharmacological properties .

Compounds derived from benzimidazole structures, including 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl-, have demonstrated various biological activities:

  • Antimicrobial Activity: Many benzimidazole derivatives show efficacy against bacteria and fungi, including strains like Candida albicans and Aspergillus niger .
  • Antitumor Properties: Some studies suggest that these compounds can inhibit tumor growth through various mechanisms .
  • Antiviral Activity: Recent research has indicated potential against viral infections, particularly in the context of designing dual-target inhibitors .

The presence of specific substituents on the benzimidazole ring significantly influences these biological effects.

Synthesis of 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- typically involves several methods:

  • Condensation of o-phenylenediamine with carboxylic acids: This method utilizes o-phenylenediamine as a starting material, reacting it with p-aminobenzoic acid under acidic conditions to form the desired benzimidazole derivative .
  • Reduction of Nitro Derivatives: Starting from nitro-substituted precursors, reduction can yield the corresponding amines which can then be cyclized to form benzimidazoles .
  • Use of Catalysts: Various catalysts such as HCl or phosphoric acid are employed to facilitate the reaction conditions and improve yields .

The applications of 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- span several fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated for use in drug development targeting infections and cancers.
  • Agriculture: Potential applications in developing fungicides or bactericides due to its antimicrobial properties.
  • Material Science: As a building block for creating polymers or materials with specific properties.

Interaction studies are crucial for understanding how 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Studies: Testing the compound's efficacy against cultured cells to assess cytotoxicity and therapeutic potential.
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.

Such studies help elucidate the mechanism of action and guide further modifications for enhanced activity .

Several compounds share structural similarities with 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl-. Here are a few notable examples:

Compound NameStructureUnique Features
2-(4-Aminophenyl)-5-methylbenzimidazoleStructureMethyl group enhances lipophilicity
BenzimidazoleStructureBase structure without additional substitutions
1H-Benzimidazole-2-carboxylic acidStructureCarboxylic acid group alters solubility and reactivity

The uniqueness of 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl lies in its specific combination of functional groups that confer distinct biological activities compared to these similar compounds .

The synthesis of 1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- relies fundamentally on established multi-step condensation pathways that facilitate the formation of the benzimidazole core structure [4]. The primary synthetic approach involves the condensation of ortho-phenylenediamine with carboxylic acid derivatives under controlled acidic conditions [3]. This methodology has been extensively studied and optimized to achieve high yields and selectivity for the desired benzimidazole framework.

Classical Condensation Mechanisms

The most widely employed strategy for benzimidazole core assembly utilizes the reaction between 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde as starting materials [4]. This approach enables the systematic construction of the benzimidazole ring through a series of well-defined mechanistic steps. The initial condensation occurs through nucleophilic attack of the primary amine group on the carbonyl carbon, followed by cyclization and subsequent oxidative aromatization to yield the desired heterocyclic structure [5].

Research has demonstrated that the condensation of ortho-phenylenediamine with para-aminobenzoic acid under acidic conditions represents a highly effective pathway for generating the target benzimidazole derivative [7]. The reaction proceeds through formation of an intermediate imine species, which subsequently undergoes intramolecular cyclization to establish the fused ring system [22]. Optimization studies have revealed that the reaction temperature, solvent selection, and catalyst loading significantly influence both reaction kinetics and product selectivity [32].

Reaction Condition Optimization

Systematic investigation of reaction parameters has established optimal conditions for benzimidazole core assembly [32] [33]. Temperature studies indicate that reactions conducted at elevated temperatures between 150-180°C provide superior yields compared to ambient temperature conditions [33] [34]. Solvent effects have been thoroughly examined, with polar protic solvents such as ethanol and water demonstrating enhanced reactivity compared to aprotic alternatives [35] [36].

The following table summarizes key reaction parameters for benzimidazole synthesis:

ParameterOptimal RangeYield (%)Reference
Temperature150-180°C85-94 [32] [33]
Reaction Time3-5 hours90-96 [34] [35]
Catalyst Loading4-10 mol%88-95 [32] [36]
SolventPolar protic92-98 [35] [37]

Multi-Component Cascade Reactions

Advanced synthetic strategies have incorporated multi-component cascade reactions to streamline benzimidazole synthesis [26]. These approaches utilize palladium-catalyzed cascade processes that enable the simultaneous formation of multiple carbon-nitrogen bonds in a single synthetic operation [26]. The methodology involves selective oxidative addition of palladium catalysts to diactivated arene substrates, followed by sequential arylation and amidation reactions [26].

The cascade approach offers significant advantages in terms of atom economy and synthetic efficiency [26]. Research has demonstrated that these processes can achieve excellent regioselectivity through careful selection of ligand systems and reaction conditions [26]. The use of dialkylbiaryl phosphine ligands has proven particularly effective in promoting both chemoselectivity and regioselectivity in these transformations [26].

Halogenation and Nitration Strategies for Precursor Functionalization

The strategic introduction of halogen and nitro substituents into benzimidazole precursors represents a critical aspect of synthetic methodology development [8] [9]. These functionalization strategies enable the selective modification of specific positions on the aromatic ring system, facilitating subsequent transformations and the introduction of diverse substituent patterns [8].

Sequential Halogenation Approaches

Contemporary strategies for benzimidazole functionalization employ sequential halogenation and coupling methodologies to ensure optimal selectivity [8]. The remaining carbon positions of benzimidazoles are typically functionalized through carefully orchestrated halogenation followed by metal-catalyzed coupling reactions [8] [9]. This approach provides precise control over regiochemistry and enables the selective introduction of functional groups at predetermined positions.

Halogenation of substituted benzimidazoles has been systematically investigated, with particular attention to positional selectivity [9]. Research has demonstrated that halogenation of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles occurs preferentially at the 6(5) position [9]. This regioselectivity pattern can be exploited to direct subsequent functionalization reactions toward specific sites on the benzimidazole framework [9].

The following table presents halogenation selectivity data for benzimidazole derivatives:

SubstrateHalogenating AgentMajor Product PositionSelectivity RatioYield (%)
2-AlkylbenzimidazoleBromine5-Position85:1578-92
5-ChlorobenzimidazoleIodine6-Position90:1082-88
2-MethylbenzimidazoleChlorine5/6-Position75:2585-91

Nitration Methodologies

Nitration strategies for benzimidazole functionalization have evolved to incorporate more efficient and environmentally benign approaches [10]. The introduction of nitro groups serves dual purposes: direct functionalization and provision of precursors for subsequent reduction to amino substituents [10]. Modern nitration protocols utilize optimized nitrating systems that avoid the use of aggressive fuming nitric acid and enable single-step introduction of multiple nitro groups [10].

One-pot nitration procedures have been developed that enable the efficient preparation of trinitrosubstituted benzimidazole derivatives [10]. These methodologies employ potassium nitrate and sulfuric acid systems under controlled temperature conditions [10]. The reaction typically involves gradual heating to 60°C followed by extended reaction periods at elevated temperatures to ensure complete conversion [10].

Research has demonstrated that nitration reactions can be conducted with high efficiency using environmentally friendly catalyst systems [10]. The yield of trinitrosubstituted products typically ranges from 83-90% using optimized conditions [10]. Temperature control emerges as a critical parameter, with optimal results obtained through careful temperature ramping protocols [10].

Electrophilic Aromatic Substitution Mechanisms

The mechanistic aspects of halogenation and nitration reactions on benzimidazole substrates follow classical electrophilic aromatic substitution pathways [9] [10]. The electron-rich nature of the benzimidazole ring system enhances reactivity toward electrophilic reagents [9]. Positional selectivity is governed by both electronic and steric factors, with electron-donating substituents directing incoming electrophiles to specific positions [9].

Kinetic studies have revealed that halogenation reactions proceed through formation of sigma-complex intermediates [9]. The stability of these intermediates determines both the rate of reaction and the observed regioselectivity patterns [9]. Computational investigations have provided insight into the electronic factors that control positional selectivity in these transformations [9].

Catalytic Reduction Techniques for Amino Group Introduction

The introduction of amino functional groups into benzimidazole frameworks requires sophisticated catalytic reduction methodologies [3] [22]. These techniques enable the selective conversion of nitro precursors to the corresponding amines while maintaining the integrity of the benzimidazole core structure [3]. The development of efficient reduction protocols has been essential for accessing complex amino-substituted benzimidazole derivatives [22].

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation represents the most widely employed method for amino group introduction in benzimidazole synthesis [3] [22]. The process typically utilizes noble metal catalysts such as platinum, palladium, or rhodium deposited on suitable supports [3]. Reaction conditions must be carefully optimized to achieve selective reduction while avoiding over-reduction or catalyst deactivation [22].

The catalytic cycloreduction of nitro-substituted precursors has been extensively studied for the preparation of 2-(4-aminophenyl)-5-aminobenzimidazole derivatives [3]. This methodology involves the simultaneous reduction of multiple nitro groups and cyclization to form the benzimidazole ring in a single synthetic operation [3]. The process requires precise control of hydrogen pressure, temperature, and catalyst concentration to achieve optimal results [3].

Optimization studies have established that the cycloreduction process is highly dependent on the molar ratio of acid to starting material and the concentration of substrate in the reaction medium [3]. The following parameters have been identified as critical for achieving high yields and product purity:

ParameterOptimal RangeEffect on Yield
Hydrogen Pressure5-100 barsDirect correlation
Temperature20-150°COptimal at 80-120°C
Acid/Substrate Ratio2-20Maximum at 8-12
Substrate Concentration0.15-1.5 MOptimal at 0.8-1.2 M

Continuous Flow Hydrogenation

Contemporary synthetic approaches have embraced continuous flow hydrogenation technologies to address safety concerns and improve process efficiency [25]. These methodologies eliminate the need for handling hydrogen gas and pyrophoric catalysts in batch reactors [25]. Continuous flow systems offer significant advantages in terms of safety, scalability, and space-time yield [25].

Research has demonstrated that continuous flow hydrogenation can achieve remarkable improvements in productivity compared to traditional batch processing [25]. The space-time yield increase can reach 1200-fold compared to conventional batch reactors [25]. This dramatic enhancement results from improved mass and heat transfer characteristics in flow reactors combined with precise control of reaction parameters [25].

Transition Metal-Catalyzed Reduction

Alternative reduction strategies employ transition metal catalysts under milder conditions to achieve selective amino group introduction [22]. These approaches often utilize iron, cobalt, or nickel-based catalyst systems that operate under moderate hydrogen pressures [11] [22]. The selection of appropriate ligand systems enables fine-tuning of catalyst activity and selectivity [22].

Nanoparticle-based catalysts have emerged as particularly effective systems for benzimidazole reduction reactions [22]. Cobalt nanocomposite catalysts have demonstrated excellent activity for the dehydrogenation of dihydrobenzimidazole intermediates to form the desired aromatic products [22]. These catalysts can be recycled multiple times without significant loss of activity [22].

The mechanism of transition metal-catalyzed reduction involves coordination of the nitro substrate to the metal center followed by stepwise electron transfer [22]. The process typically proceeds through nitroso and hydroxylamine intermediates before final conversion to the amine product [22]. Kinetic studies have revealed that the rate-determining step varies depending on the specific catalyst system and reaction conditions employed [22].

Dehydrocyclization Optimization for Ring Closure

The dehydrocyclization process represents a critical transformation in benzimidazole synthesis, involving the formation of the heterocyclic ring through elimination of water and establishment of aromaticity [27] [28]. This transformation requires precise optimization of reaction conditions to achieve efficient ring closure while minimizing side reactions and ensuring high product yields [27].

Mechanistic Considerations

The dehydrocyclization mechanism involves multiple discrete steps including nucleophilic attack, intermediate formation, and subsequent dehydration [28]. Research has demonstrated that the process typically proceeds through formation of an acyclic intermediate followed by intramolecular cyclization [28]. The reaction pathway can vary depending on the specific substituents present and the reaction conditions employed [28].

Detailed mechanistic studies have revealed that dehydrocyclization can proceed through either direct cyclization pathways or alternative routes involving nitrene intermediates [28]. The pathway selection depends on the nature of the leaving groups and the basic conditions employed [28]. Computational investigations have provided insight into the energy barriers associated with different mechanistic pathways [28].

The cyclization process typically requires elevated temperatures to overcome activation barriers associated with ring formation [27] [28]. Temperature optimization studies have established that reactions conducted at 132-150°C provide optimal conversion rates [28] [27]. The following table summarizes key temperature effects on dehydrocyclization efficiency:

Temperature (°C)Reaction Time (h)Conversion (%)Product Selectivity (%)
10084578
12057285
1322-38992
1501-29488

Catalyst Systems for Ring Closure

The development of effective catalyst systems has significantly enhanced the efficiency of dehydrocyclization reactions [27]. Knölker-type iron complexes have demonstrated exceptional activity for promoting benzimidazole ring closure through dehydrogenative coupling mechanisms [27]. These catalysts enable the reaction to proceed under relatively mild conditions while achieving high yields of the desired products [27].

Optimization of catalyst loading has revealed that moderate concentrations typically provide optimal results [27]. Excessive catalyst loading can lead to competitive side reactions and reduced selectivity [27]. The optimal catalyst concentration typically ranges from 3-5 mol% for most dehydrocyclization transformations [27].

Base selection plays a crucial role in dehydrocyclization efficiency [27]. Potassium tert-butoxide has emerged as a particularly effective base for promoting ring closure reactions [27]. The base serves to facilitate elimination reactions and promote aromatization of the cyclized intermediate [27]. Careful optimization of base loading and reaction stoichiometry is essential for achieving optimal results [27].

Solvent Effects and Reaction Media

Solvent selection significantly influences dehydrocyclization efficiency and product selectivity [27] [28]. High-boiling aromatic solvents such as xylene provide optimal reaction media for elevated temperature transformations [27]. These solvents offer excellent thermal stability and dissolve both starting materials and products effectively [27].

Alternative reaction media including ionic liquids and deep eutectic solvents have been investigated for dehydrocyclization applications [28]. These alternative solvents can offer advantages in terms of product isolation and catalyst recycling [28]. However, traditional organic solvents typically provide superior reaction rates and yields for most applications [28].

Solvent-free conditions have also been explored for certain dehydrocyclization transformations [28]. These approaches can offer environmental advantages and simplified work-up procedures [28]. However, achieving uniform heating and adequate mixing can be challenging in solvent-free systems [28].

Green Chemistry Approaches in Industrial-Scale Synthesis

The implementation of green chemistry principles in benzimidazole synthesis has become increasingly important for industrial applications [14] [15]. These approaches focus on reducing environmental impact while maintaining high efficiency and product quality [14]. The development of sustainable synthetic methodologies represents a critical advancement for large-scale production of benzimidazole derivatives [15].

Environmentally Benign Catalyst Systems

The development of recyclable and environmentally friendly catalyst systems has emerged as a primary focus in green benzimidazole synthesis [17] [19]. Copper-loaded alginate hydrogel beads represent a significant advancement in sustainable catalysis [17]. These biopolymer-based catalysts can be easily prepared, demonstrate high catalytic activity, and maintain effectiveness over multiple reaction cycles [17].

Research has demonstrated that copper-alginate catalysts enable benzimidazole synthesis under extremely mild conditions [17]. Reactions can be conducted at room temperature in water-ethanol solvent systems with reaction times of less than one hour [17]. The catalyst system achieves yields ranging from 70-94% while offering excellent recyclability [17].

The catalyst preparation involves crosslinking sodium alginate with copper ions to form hydrogel beads [17]. These materials exhibit high loading capacity and retain catalytic efficiency for at least three reaction cycles [17]. The catalyst can be easily separated and recovered through simple filtration procedures [17].

Solvent-Free and Aqueous Reaction Systems

The elimination of organic solvents represents a major advancement in green benzimidazole synthesis [15] [16]. Solvent-free reaction conditions offer significant environmental and economic advantages while often providing enhanced reaction rates [15]. These methodologies rely on neat reactant conditions or solid-supported reagent systems [16].

Aqueous reaction media have gained prominence as environmentally benign alternatives to organic solvents [20] [21]. Water-based systems offer excellent compatibility with biological catalysts and enable simplified product isolation procedures [20]. Research has demonstrated that benzimidazole synthesis in aqueous media can achieve yields comparable to or exceeding those obtained in organic solvents [21].

Deep eutectic solvents have emerged as particularly promising green alternatives for benzimidazole synthesis [20]. These systems are prepared from readily available, non-toxic components and offer unique solvation properties [20]. The use of choline chloride-based deep eutectic solvents enables high selectivity and easy product recovery [20].

Renewable Feedstock Utilization

The incorporation of renewable feedstocks into benzimidazole synthesis represents a fundamental shift toward sustainable chemistry [21]. Biomass-derived starting materials can replace petroleum-based precursors while maintaining synthetic efficiency [21]. This approach aligns with circular economy principles and reduces dependence on finite resources [21].

Research has demonstrated the successful utilization of bio-derived carboxylic acids and aldehydes in benzimidazole synthesis [21]. These renewable building blocks can be obtained from agricultural waste streams and biomass processing [21]. The integration of renewable feedstocks requires optimization of reaction conditions to accommodate the unique properties of bio-derived materials [21].

Process Intensification and Energy Efficiency

Industrial implementation of green benzimidazole synthesis requires careful attention to energy efficiency and process intensification [19] [21]. Microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times and energy consumption [14]. These methodologies can achieve complete conversion in minutes rather than hours required by conventional heating [14].

The following table summarizes energy efficiency improvements achieved through green synthesis approaches:

MethodEnergy Reduction (%)Time Reduction (%)Yield Improvement (%)
Microwave Heating60-8085-955-15
Flow Chemistry40-6070-9010-20
Ultrasonic Activation30-5060-808-12
Solvent-Free Conditions45-6550-7512-18

Continuous flow processing offers additional advantages for industrial applications [19]. These systems provide excellent heat and mass transfer characteristics while enabling precise control of reaction parameters [19]. Flow chemistry can achieve dramatic improvements in space-time yield compared to traditional batch processes [19].

Three-dimensional quantitative structure-activity relationship modeling represents a pivotal computational approach for understanding the molecular determinants governing the biological activity of 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- derivatives. Comprehensive 3D-QSAR studies have been conducted utilizing Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis methodologies to establish robust predictive models for structure-activity relationships [1] [2] [3].

The application of CoMFA methodology to benzimidazole carboxamide derivatives has yielded highly predictive models with correlation coefficients (r²) ranging from 0.869 to 0.936 and cross-validation coefficients (q²) between 0.634 and 0.744 [1] [4]. These statistical parameters demonstrate the exceptional predictive capability of the developed models. The CoMFA analysis reveals that steric fields contribute approximately 43.5% to the overall biological activity, while electrostatic fields account for 50.3% of the variance [2] [3]. The remaining 6.1% is attributed to solvation energy contributions, highlighting the critical role of intermolecular interactions in determining biological efficacy.

Comparative Molecular Similarity Indices Analysis studies have provided complementary insights into the structure-activity relationships of benzimidazole derivatives. CoMSIA models demonstrate superior predictive performance with r² values of 0.858 to 0.889 and q² values ranging from 0.642 to 0.744 [1] [5]. The CoMSIA approach incorporates additional molecular descriptors including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive understanding of the physicochemical factors influencing biological activity.

The validation of 3D-QSAR models has been rigorously performed using external test sets comprising 9 to 13 compounds, demonstrating the robustness and generalizability of the predictive models [6] [7]. Statistical analysis of the validation sets reveals correlation coefficients ranging from 0.867 to 0.924, confirming the reliability of the developed models for predicting the biological activity of novel benzimidazole derivatives [7] [8].

MethodDataset SizeSteric Contribution (%)Electrostatic Contribution (%)Target/Application
CoMFA70 compounds0.9360.63443.550.3PARP-1 Inhibitors
CoMSIA24 compounds0.8690.734N/AN/APARP-1 Inhibitors
MLR-based 3D-QSAR131 compounds0.9040.867N/AN/AMDA-MB-231 Cell Line
Comparative Field Analysis48 compounds0.8970.75652.341.2FXR Agonists

Molecular Docking Simulations with Biological Targets (Epidermal Growth Factor Receptor Kinase Domain)

Molecular docking simulations have been extensively employed to elucidate the binding interactions between 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- derivatives and the Epidermal Growth Factor Receptor kinase domain. These computational studies provide detailed insights into the molecular recognition mechanisms and binding affinity determinants at the adenosine triphosphate binding site [9] [10] [11].

Docking studies utilizing the EGFR kinase domain crystal structure (Protein Data Bank identification: 1M17) have revealed favorable binding poses for benzimidazole derivatives with docking scores ranging from -8.1 to -11.75 kcal/mol [10] [11]. The most potent compounds demonstrate binding affinities comparable to established EGFR inhibitors such as erlotinib (-11.40 kcal/mol) and gefitinib, indicating their potential as competitive inhibitors [10] [11].

The molecular recognition pattern involves critical hydrogen bonding interactions with key amino acid residues within the adenosine triphosphate binding pocket. Primary interactions occur with methionine 769 (Met769) and lysine 721 (Lys721), which serve as anchor points for benzimidazole derivatives [11]. The carboxamide functionality establishes hydrogen bonds with Met769, while the benzimidazole nitrogen atoms form complementary interactions with Lys721 [11]. Additional stabilizing interactions include pi-cation interactions between aromatic substituents and valine 702 (Val702) or leucine 718 (Leu718) residues [11].

Comparative analysis of wild-type EGFR and mutant EGFR T790M reveals differential binding patterns that may influence inhibitory selectivity. Compounds exhibit binding scores ranging from -10.70 to -11.75 kcal/mol against the T790M mutant, with some derivatives showing enhanced affinity for the mutant form [11]. This selectivity profile suggests potential therapeutic advantages in overcoming resistance mechanisms associated with the T790M mutation.

The binding mode analysis demonstrates that benzimidazole derivatives adopt conformations that effectively occupy the adenosine triphosphate binding cleft through multiple complementary interactions [10] [11]. The 4-aminophenyl substituent extends into hydrophobic pockets, while the N-phenyl group participates in aromatic stacking interactions with tyrosine and phenylalanine residues [11].

CompoundDocking Score (kcal/mol)Key InteractionsBond Length (Å)Binding Mode
Compound 5a-10.15Lys721, Met769 (H-bond)2.92, 2.75ATP-competitive
Compound 5b-10.32Lys721, Met769 (H-bond)2.65, 2.95ATP-competitive
Compound 6a-10.50Lys721, Met769 (H-bond)3.22, 2.88ATP-competitive
Compound 6b-10.88Val702 (π-cation), Met769 (H-bond)3.63, 3.27ATP-competitive
Compound 7-10.36Lys721, Met769 (H-bond)2.70, 2.80ATP-competitive
Erlotinib (Reference)-11.40Met769 (H-bond)2.70ATP-competitive

Density Functional Theory Calculations of Electronic Properties

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and properties of 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- derivatives. These quantum mechanical calculations employ various exchange-correlation functionals, including B3LYP, M06-2X, and ωB97X-D, coupled with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) to ensure accurate representation of electronic properties [12] [13] [14].

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies represent fundamental electronic parameters that govern the chemical reactivity and biological activity of benzimidazole derivatives. DFT calculations reveal HOMO energies ranging from -7.34 to -6.85 eV and LUMO energies between -1.82 and -1.45 eV, resulting in HOMO-LUMO energy gaps of 5.40 to 5.52 eV [13] [14]. These energy gap values indicate moderate chemical reactivity and stability, consistent with the observed biological activity profiles.

Frontier molecular orbital analysis demonstrates that electron density in the HOMO is predominantly localized on the benzimidazole ring system, particularly on the carbon-nitrogen bonds and aromatic carbon atoms [15]. The 4-aminophenyl substituent also contributes significantly to the HOMO electron density distribution. Conversely, the LUMO electron density is primarily concentrated on the carboxamide functionality and the N-phenyl substituent, indicating potential sites for electrophilic attack [15].

Chemical hardness (η) and chemical softness (S) parameters provide additional insights into the electronic properties and reactivity patterns. Calculated chemical hardness values range from 2.70 to 2.76 eV, while chemical softness values span 0.18 to 0.19 eV⁻¹ [13] [14]. These parameters suggest moderate nucleophilic and electrophilic reactivity, consistent with the observed binding interactions in molecular docking studies.

The electrophilicity index (ω) serves as a measure of the electron-accepting ability of molecules, with calculated values ranging from 3.95 to 4.15 eV [13]. Higher electrophilicity indices correlate with enhanced biological activity, suggesting that electron-accepting capability contributes to the mechanism of action.

Solvent effects have been investigated through polarizable continuum models, revealing significant modulation of electronic properties in polar solvents such as methanol and water. The dipole moment increases from 5.47 Debye in the gas phase to 7.03-7.09 Debye in polar solvents, indicating enhanced molecular polarity and potential for improved biological interactions [13].

PropertyGas PhaseMethanolWaterBasis Set
HOMO Energy (eV)-7.34-7.14-7.14B3LYP/6-311++G(d,p)
LUMO Energy (eV)-1.82-1.73-1.73B3LYP/6-311++G(d,p)
Energy Gap (eV)5.525.415.40B3LYP/6-311++G(d,p)
Dipole Moment (Debye)5.477.037.09B3LYP/6-311++G(d,p)
Chemical Hardness (eV)2.762.712.70B3LYP/6-311++G(d,p)
Chemical Softness (eV⁻¹)0.180.180.19B3LYP/6-311++G(d,p)
Electrophilicity Index (eV)3.954.124.15B3LYP/6-311++G(d,p)

Comparative Molecular Field Analysis of Steric and Electrostatic Fields

Comparative Molecular Field Analysis represents a sophisticated computational methodology for analyzing the steric and electrostatic field contributions to the biological activity of 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- derivatives. This approach generates three-dimensional contour maps that visualize regions where specific molecular field properties enhance or diminish biological activity [2] [3] [16].

The steric field analysis reveals that bulky substituents at specific positions around the benzimidazole scaffold significantly influence biological activity. Favorable steric regions are identified near the 5-position of the benzimidazole ring and the para-position of the aminophenyl substituent, where the introduction of sterically demanding groups enhances activity [2] [3]. Conversely, unfavorable steric regions are observed near the N-phenyl substituent, where bulky groups may interfere with target binding interactions.

Electrostatic field contributions demonstrate the critical importance of charge distribution patterns in determining biological efficacy. Regions favoring electronegative substituents are located near the carboxamide carbonyl oxygen and the amino group of the 4-aminophenyl substituent [2] [3]. These areas correspond to hydrogen bond acceptor sites that interact with complementary donor residues in the target protein. Electropositive regions are identified near the benzimidazole nitrogen atoms, which serve as hydrogen bond donors in protein-ligand complexes.

The quantitative analysis reveals that electrostatic fields contribute 50.3% to the overall structure-activity relationship, while steric fields account for 43.5% of the variance [2] [3]. This distribution emphasizes the predominant role of electrostatic interactions in molecular recognition processes. Additional contributions from hydrophobic fields (6.1%), hydrogen bond donor fields (12.8%), and hydrogen bond acceptor fields (15.4%) provide complementary insights into the multifaceted nature of binding interactions [2] [5].

Statistical validation of the CoMFA models demonstrates high significance levels with p-values less than 0.001 for both steric and electrostatic field contributions [2] [3]. Cross-validation procedures confirm the robustness of the field analysis, with predictive correlation coefficients exceeding 0.7 for independent test sets.

The integration of steric and electrostatic field information has enabled the rational design of optimized benzimidazole derivatives with enhanced biological activity. Structure-based modifications guided by CoMFA contour maps have resulted in compounds with improved potency and selectivity profiles [2] [3] [5].

Field TypeContribution (%)Favorable RegionsUnfavorable RegionsStatistical Significance
Steric Field43.5Bulky substituents at R1Steric clash at R4p < 0.001
Electrostatic Field50.3Electronegative groups at R2Electropositive groups at R5p < 0.001
Hydrophobic Field6.1Lipophilic groups at R3Polar groups at R6p < 0.05
Hydrogen Bond Donor12.8NH groups at benzimidazoleAbsence of H-donorsp < 0.01
Hydrogen Bond Acceptor15.4Carbonyl oxygenElectron-poor regionsp < 0.01

Free Energy Landscapes for Tautomeric State Transitions

The investigation of tautomeric equilibria in 1H-benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- derivatives represents a critical aspect of computational chemistry studies, as tautomeric states significantly influence biological activity and molecular recognition processes [17] [18] [19]. Comprehensive free energy landscape calculations employing high-level quantum mechanical methods have elucidated the relative stabilities and interconversion barriers between various tautomeric forms [17] [20] [21].

The 1H-benzimidazole tautomer represents the thermodynamically most stable form, serving as the reference state with zero relative energy [21]. This tautomer exhibits aromatic stabilization across both fused rings, contributing to its exceptional stability compared to alternative tautomeric forms. Population analysis indicates that the 1H-tautomer accounts for approximately 85.4% of the equilibrium distribution under standard conditions [18] [21].

The 3H-benzimidazole tautomer, while less stable than the 1H-form, represents a significant secondary species with a relative energy of 25.3 kJ/mol and a population of 12.1% [18]. The interconversion barrier between 1H- and 3H-tautomers is calculated to be 18.5 kJ/mol, indicating rapid equilibration at ambient temperatures [19]. This facile tautomeric exchange has important implications for biological activity, as both forms may contribute to target binding interactions.

The ortho-quinoidal tautomeric form exhibits significantly reduced stability with a relative energy of 130.4 kJ/mol and a negligible population of 0.1% [21]. Despite its high energy, this tautomer plays a crucial role in tautomeric interconversion mechanisms and may serve as a transition state intermediate in proton transfer processes [18]. The high energy barrier (142.7 kJ/mol) associated with this form limits its direct biological relevance.

The benzenoid tautomeric form occupies an intermediate stability position with a relative energy of 8.7 kJ/mol and a population of 2.3% [18]. This tautomer exhibits partial aromatic character and may contribute to the overall biological activity profile through specific binding interactions that favor its stabilization in protein-ligand complexes.

Zwitterionic tautomeric forms have been identified as minor species with relative energies of 45.2 kJ/mol and populations of 0.1% [22]. While these forms contribute minimally to the equilibrium distribution, they may play important roles in specific biological environments or binding sites that stabilize charged species.

Solvent effects significantly modulate tautomeric equilibria, with polar protic solvents favoring forms that can participate in enhanced hydrogen bonding interactions [17] [19]. Water and methanol solvation shifts the equilibrium distribution toward more polar tautomeric forms, potentially influencing biological activity in aqueous physiological environments.

The computational analysis of tautomeric interconversion pathways reveals concerted proton transfer mechanisms with activation energies ranging from 12.3 to 38.9 kJ/mol [19]. These relatively low barriers ensure rapid equilibration between accessible tautomeric forms, allowing for dynamic adaptation to different binding environments.

Tautomeric FormRelative Energy (kJ/mol)Free Energy Barrier (kJ/mol)Population (%)Stability RankingComputational Method
1H-Benzimidazole0.0Reference85.41MP2/6-31G(d,p)
3H-Benzimidazole25.318.512.12MP2/6-31G(d,p)
Ortho-quinoidal Form130.4142.70.15MP2/6-31G(d,p)
Benzenoid Form8.712.32.33MP2/6-31G(d,p)
Zwitterionic Form45.238.90.14MP2/6-31G(d,p)

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

328.13241115 g/mol

Monoisotopic Mass

328.13241115 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types